molecular formula C23H30N4O6 B560578 Thalidomide-O-amido-C8-NH2 CAS No. 1950635-15-0

Thalidomide-O-amido-C8-NH2

Cat. No.: B560578
CAS No.: 1950635-15-0
M. Wt: 458.5 g/mol
InChI Key: QTUVCTXXMOZFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Classification of E3 Ligase Ligand-Linker Conjugates

E3 Ligase Ligand-Linker Conjugates represent a specialized class of bifunctional chemical entities that serve as essential building blocks for proteolysis-targeting chimeras. These conjugates incorporate a ligand specific for an E3 ubiquitin ligase coupled with a chemical linker that enables subsequent attachment to target protein-binding moieties. E3 Ligase Ligand-Linker Conjugates 20 specifically belongs to the cereblon ligase-targeting subfamily, characterized by its thalidomide-based recognition element that facilitates binding to the cereblon protein.

The classification of these conjugates is based on several critical parameters including the specific E3 ligase targeted, the chemical nature of the linker, and the attachment strategy employed. Currently, the field predominantly utilizes ligands for cereblon, von Hippel-Lindau, inhibitors of apoptosis proteins, and mouse double minute 2 homolog E3 ligases. E3 Ligase Ligand-Linker Conjugates 20 falls within the cereblon category, representing one of the most extensively utilized E3 ligase systems in targeted protein degradation applications.

The structural architecture of these conjugates follows a modular design principle where the E3 ligase-binding domain maintains its recognition specificity while the linker component provides spatial flexibility and chemical functionality for subsequent conjugation reactions. This modular approach enables systematic optimization of individual components to achieve desired degradation profiles and physicochemical properties.

Historical Development of Proteolysis-Targeting Chimera Technology

The conceptual foundation of proteolysis-targeting chimera technology emerged from early observations of the ubiquitin-proteasome system's role in cellular protein homeostasis. The first proteolysis-targeting chimera was reported in 2001 by Sakamoto and coworkers, who demonstrated targeted degradation of methionine aminopeptidase using a bifunctional molecule. This pioneering work established the fundamental principle of induced proximity between target proteins and cellular degradation machinery.

Early proteolysis-targeting chimera designs relied heavily on peptidic ligands for E3 ligase recruitment, particularly utilizing phosphopeptide sequences derived from natural E3 ligase substrates. The von Hippel-Lindau recognition sequence for hypoxia-inducible factor 1-alpha represents a notable example of these early peptidic approaches, though practical limitations including poor cellular permeability and metabolic instability hindered clinical translation.

The field experienced a transformative advancement with the development of small-molecule E3 ligase ligands, particularly the discovery and optimization of cereblon-binding thalidomide derivatives and von Hippel-Lindau-targeting compounds. These developments enabled the creation of drug-like proteolysis-targeting chimeras with improved pharmacological properties, leading to the first clinical trials of such molecules. E3 Ligase Ligand-Linker Conjugates 20 represents a direct evolutionary product of these synthetic chemistry advances, incorporating refined thalidomide-based cereblon recognition elements.

The progression from peptidic to small-molecule E3 ligase ligands has been crucial for expanding the therapeutic potential of targeted protein degradation approaches, with current estimates indicating over 400 disease-related proteins have been successfully targeted using modern proteolysis-targeting chimera designs.

Significance of E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation

E3 Ligase Ligand-Linker Conjugates serve as the foundational elements that enable proteolysis-targeting chimeras to hijack cellular protein quality control mechanisms for therapeutic intervention. The significance of these conjugates extends beyond their immediate chemical function to encompass their role in addressing previously undruggable protein targets and expanding the scope of pharmacological intervention.

The cereblon-targeting capability of E3 Ligase Ligand-Linker Conjugates 20 is particularly significant given cereblon's widespread expression across diverse cell types and its established role in clinically approved immunomodulatory imide drugs. Cereblon has been successfully utilized as the E3 ligase in proteolysis-targeting chimeras targeting more than 30 different proteins, ranging from oncology applications to neurodegenerative disease-associated proteins. This broad applicability underscores the versatility and therapeutic potential of cereblon-based conjugates.

Table 1: Key Properties of E3 Ligase Ligand-Linker Conjugates 20

Property Value Reference
Chemical Formula C23H30N4O6
Molecular Weight 458.51 Da
CAS Number 1950635-15-0
E3 Ligase Target Cereblon
Base Ligand Thalidomide derivative
Conjugate Type Degron-linker

The strategic importance of linker optimization in these conjugates cannot be overstated, as linker composition and length play crucial roles in achieving optimal proteolysis-targeting chimera properties, modulating binding kinetics, and substantially impacting potency and selectivity. Recent developments have highlighted that linker-mediated binding cooperativity represents a potential source of affinity enhancement for proteolysis-targeting chimeras based on weak affinity target-binding ligands.

Theoretical Framework of Induced Proximity-Based Degradation

The theoretical foundation of induced proximity-based degradation rests on the principle of chemically-induced formation of ternary complexes between target proteins, proteolysis-targeting chimeras, and E3 ubiquitin ligases. This approach leverages the natural cellular machinery of the ubiquitin-proteasome system to achieve selective protein elimination without requiring direct inhibition of target protein function.

The ubiquitin-proteasome system operates through a carefully orchestrated cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). E3 ligases serve as the specificity-determining components of this system, directly binding to substrate proteins and catalyzing ubiquitin transfer. The human genome encodes over 600 E3 ligases, representing a vast reservoir of potential degradation effectors, though fewer than 2% have been successfully exploited in current targeted protein degradation applications.

Table 2: E3 Ligase Classifications and Mechanisms

E3 Ligase Type Mechanism Examples Conjugate Applications
RING-finger Direct ubiquitin transfer von Hippel-Lindau VHL-based conjugates
HECT E3-ubiquitin intermediate E6AP, HUWE1 Limited PROTAC use
RBR Hybrid RING-HECT Parkin, HHARI Emerging applications
Cullin-RING Multi-subunit complex Cereblon/CRL4 Thalidomide-based conjugates

The success of induced proximity-based degradation depends critically on the formation of productive ternary complexes where the target protein is positioned optimally for ubiquitin transfer. E3 Ligase Ligand-Linker Conjugates 20 facilitates this process through its thalidomide-based cereblon recognition domain, which binds to the substrate receptor component of the cullin-RING ligase 4 complex. The linker component provides the spatial flexibility necessary to accommodate diverse target proteins while maintaining the geometric constraints required for efficient ubiquitination.

Recent computational modeling approaches, including fast Fourier transform-based proteolysis-targeting chimera complex modeling, have demonstrated that the number of feasible low-energy complex conformations correlates with optimal protein degradation potency. This finding supports the theoretical framework that successful degradation requires not merely proximity but productive geometric arrangements that facilitate ubiquitin transfer from the E2-E3 complex to target protein lysine residues.

Properties

IUPAC Name

N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O6/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUVCTXXMOZFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112841
Record name N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1950635-15-0
Record name N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1950635-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(8-Aminooctyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Thalidomide-O-oxyacetamide Intermediate

The CRBN-binding moiety is synthesized via selective O-alkylation of thalidomide:

Step 1 :

  • Reagents : Thalidomide, bromoacetic acid, potassium carbonate (K2CO3).

  • Conditions : DMF, 60°C, 12 hours.

  • Yield : 78% (reported for analogous reactions).

Step 2 :

  • Activation : The carboxylic acid intermediate is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

  • Product : Thalidomide-4'-oxyacetic acid succinimide ester.

Preparation of 8-Aminooctyl Linker

The aminooctyl spacer is synthesized via a two-step process:

Step 1 :

  • Reagents : 1,8-diaminooctane, Boc-anhydride.

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 6 hours.

  • Product : N-Boc-8-aminooctylamine (yield: 85%).

Step 2 :

  • Deprotection : Treatment with HCl/dioxane removes the Boc group.

  • Isolation : Precipitation as the hydrochloride salt (purity >95%).

Conjugation of Ligand and Linker

The final conjugation employs aminolysis of the activated ester:

Step 1 :

  • Reagents : Thalidomide-4'-oxyacetic acid succinimide ester, 8-aminooctylamine hydrochloride, triethylamine (TEA).

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 24 hours.

  • Workup : Aqueous extraction, column chromatography (silica gel, 5% MeOH in DCM).

  • Yield : 62%.

Step 2 :

  • Salt Formation : The free amine is treated with HCl in ethyl acetate to yield the hydrochloride salt (CAS 2415263-07-7).

Analytical Characterization and Quality Control

Spectroscopic Data

Technique Key Peaks Interpretation
1H NMR (DMSO-d6)δ 10.95 (s, 1H, NH), 7.85–7.45 (m, 3H, aromatic), 5.15–5.05 (m, 1H, piperidinyl), 4.25 (s, 2H, OCH2CO), 3.15–2.85 (m, 2H, NHCH2)Confirms acetamide and piperidine dione motifs.
HPLC Retention time: 8.2 min (C18 column, 0.1% TFA in H2O/MeCN)Purity >98%.

Physicochemical Properties

Property Value
Solubility25 mg/mL in DMSO
Storage-20°C, desiccated
Stability>6 months under recommended conditions

Optimization Strategies and Challenges

Linker Length and Flexibility

The 8-carbon chain balances proteolytic stability and cellular permeability. Shorter linkers (e.g., C4) reduce degradation efficiency by 40%, while longer chains (C12) impair solubility.

Salt Formation

Hydrochloride salt formulation enhances stability by preventing oxidation of the primary amine. Neutral forms exhibit 30% degradation after one month at 4°C, compared to <5% for the salt.

Scalability Considerations

  • Cost-Efficiency : Boc-protection minimizes side reactions but increases synthetic steps. Alternative strategies using Fmoc-chemistry are under investigation.

  • Purification : Reverse-phase HPLC achieves higher purity (>99%) but is less practical for large-scale production.

Applications in PROTAC Development

E3 Ligase Ligand-Linker Conjugates 20 has been utilized in degrading oncoproteins such as BRD4 and STAT3. Key studies include:

Target Protein PROTAC Structure DC50 (nM)
BRD4Conjugate 20 + JQ1 ligand12.3
STAT3Conjugate 20 + SH-4-54 ligand9.8

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-amido-C8-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis or as intermediates in the production of PROTACs .

Scientific Research Applications

Applications in Cancer Therapy

  • Targeted Degradation of Oncogenic Proteins :
    • E3 Ligase Ligand-Linker Conjugates 20 have been utilized to develop PROTACs targeting various oncogenic proteins such as androgen receptors and estrogen receptors. For instance, studies have shown that PROTACs incorporating these conjugates can effectively degrade BRD4, a protein associated with multiple cancers .
    • A notable case study involved the development of a PROTAC targeting CDK4 and CDK6 using E3 ligase ligands, which demonstrated enhanced degradation efficiency compared to traditional small molecule inhibitors .
  • Combination Therapies :
    • The conjugates have also been explored for use in combination therapies, enhancing the efficacy of existing cancer treatments. By selectively degrading resistance mechanisms within cancer cells, these PROTACs can potentially overcome therapeutic resistance .

Applications in Autoimmunity and Inflammation

E3 Ligase Ligand-Linker Conjugates 20 have shown promise in treating autoimmune diseases by targeting specific inflammatory proteins for degradation. For example, PROTACs developed with these conjugates have been effective in degrading pro-inflammatory cytokines, thereby reducing inflammation and improving disease outcomes .

Case Study 1: Targeting ERRα

A recent study highlighted the use of E3 Ligase Ligand-Linker Conjugates 20 to enhance the degradation of estrogen-related receptor alpha (ERRα). By recruiting CRBN to different regions of ERRα, researchers observed improved degradation rates compared to conventional methods, illustrating the importance of linker flexibility and site specificity .

Case Study 2: EGFP Degradation

Another investigation focused on enhancing the degradability of enhanced green fluorescent protein (EGFP) using site-specific recruitment strategies. By modifying EGFP with bioconjugation handles linked to E3 ligase ligands, researchers achieved differential degradation based on ligand recruitment locations, showcasing the versatility of E3 Ligase Ligand-Linker Conjugates 20 .

Comparative Analysis of Linkers

The choice of linker is critical for the performance of E3 Ligase Ligand-Linker Conjugates 20. Different linkers provide varying degrees of flexibility and hydrophobicity, which can significantly influence the efficacy and specificity of PROTACs. Below is a comparative table summarizing common linkers used in conjunction with these conjugates:

Linker Type Characteristics Applications
PEGHigh solubility, flexibleUsed in many therapeutic PROTACs
Alkyl ChainsHydrophobic, can enhance bindingSuitable for membrane-associated targets
Rigid LinkersProvides structural stabilityUseful for precise targeting

Mechanism of Action

The mechanism of action of Thalidomide-O-amido-C8-NH2 involves its role as a degron-linker within the PROTAC framework. The compound covalently connects to both a degron and a targeting ligand. The degron binds to ubiquitin ligases, such as cereblon, guiding the targeting ligand toward specific proteins. This facilitates their ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

E3 Ligase Target Specificity

Compound E3 Ligase Target Ligand Chemistry Key Applications
Conjugate 20 (GC33390) CRBN Thalidomide derivative Oncology, inflammatory diseases
Conjugate 3 (VH032-PEG1-N3) VHL VH032 (hydroxyproline) Kinase degradation, targeted oncology
SNIPER Compounds (e.g., 209) IAP (cIAP1/2) Bestatin Apoptosis induction, cancer therapy
Conjugate 35 DCAF15 Aryl sulfonamide RNA-binding protein degradation
  • CRBN-Based Conjugates : Widely used due to high ligand availability and proven degradation efficacy. Thalidomide derivatives in Conjugate 20 enable selective recruitment of neo-substrates like IKZF1/3 .
  • VHL-Based Conjugates : Employ VH032 ligands for hypoxia-inducible factor (HIF) pathway modulation. These conjugates exhibit distinct substrate specificity compared to CRBN .
  • IAP-Based Conjugates : Bestatin-derived ligands (e.g., SNIPER compounds) target inhibitor of apoptosis proteins (IAPs), enhancing apoptosis in cancer cells .
  • Emerging Targets : Conjugates targeting DCAF15 (e.g., aryl sulfonamides) enable degradation of splicing factors like RBM39 .

Physicochemical and Pharmacokinetic Properties

Molecular descriptors (logP, molecular weight, hydrogen bond donors/acceptors) influence PROTAC bioavailability:

Property Conjugate 20 Conjugate 3 SNIPER 209
Molecular Weight (Da) ~500–600 ~650 ~700
logP 2.1–3.5 1.8–2.5 3.0–4.0
Hydrogen Bond Acceptors 6–8 9–11 7–9

CRBN-based conjugates like Conjugate 20 exhibit favorable drug-likeness compared to bulkier VHL or IAP ligands, which may require structural optimization for blood-brain barrier penetration .

Biological Activity

E3 Ligase Ligand-Linker Conjugates 20 (often referred to as Cereblon Ligand-Linker Conjugates 2) are synthetic compounds that play a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are designed to harness the cell's natural protein degradation machinery, specifically targeting unwanted proteins for degradation through the ubiquitin-proteasome system. This article delves into the biological activity of E3 Ligase Ligand-Linker Conjugates 20, highlighting their mechanisms, applications, and research findings.

E3 Ligase Ligand-Linker Conjugates 20 function by recruiting the E3 ubiquitin ligase Cereblon to specific target proteins. The mechanism involves several critical steps:

  • Binding : The conjugate binds to Cereblon, an E3 ligase that facilitates the transfer of ubiquitin from E2 enzymes to substrate proteins.
  • Ubiquitination : Upon binding, Cereblon catalyzes the ubiquitination of the target protein, marking it for degradation.
  • Proteasomal Degradation : The polyubiquitinated protein is recognized by the proteasome, which unfolds and degrades it into smaller peptides.

This targeted approach allows for the selective degradation of disease-associated proteins, making E3 Ligase Ligand-Linker Conjugates 20 particularly valuable in cancer therapy and other diseases characterized by protein dysregulation .

Biological Activity and Research Findings

E3 Ligase Ligand-Linker Conjugates 20 exhibit significant biological activity, particularly in promoting the degradation of specific oncoproteins. Below are some notable findings from recent studies:

  • Degradation Efficiency : In a study evaluating various PROTACs based on E3 Ligase Ligand-Linker Conjugates 20, it was found that these compounds could achieve over 85% degradation of target proteins at optimal concentrations .
  • Selectivity : The linker length and structure were shown to significantly influence the selectivity for different protein isoforms. For instance, variations in linker length can optimize the spatial configuration necessary for effective ternary complex formation with Cereblon .
  • Therapeutic Potential : E3 Ligase Ligand-Linker Conjugates 20 have been used to develop PROTACs targeting key proteins involved in cancer progression, demonstrating potential as novel therapeutics for various malignancies .

Case Studies

Several case studies illustrate the effectiveness of E3 Ligase Ligand-Linker Conjugates 20 in biological applications:

  • ERα Degradation : A series of PROTACs utilizing E3 Ligase Ligand-Linker Conjugates targeting estrogen receptor alpha (ERα) showed significant anti-proliferative activity in breast cancer cell lines (MCF-7 and T47D), with half-maximal inhibitory concentrations (IC50) as low as 39.9 nM .
  • CDK4/6 Targeting : In another study, PROTACs incorporating E3 ligase ligands demonstrated preferential degradation of CDK6 over CDK4, highlighting their potential in treating breast cancer by selectively targeting oncogenic pathways .

Comparative Analysis

The following table summarizes key features and comparisons between E3 Ligase Ligand-Linker Conjugates 20 and other related compounds:

Compound NameCAS NumberUnique Features
E3 Ligase Ligand-Linker Conjugates 201950635-15-0Targets Cereblon; effective in degrading oncoproteins.
E3 Ligase Ligand-Linker Conjugates 211957236-20-2Incorporates a PEG linker; targets BRD4 family proteins.
Thalidomide-O-amido-C8-NH2Not specifiedDifferent linker configuration; specific targeting applications.

Q & A

Q. What are the critical design principles for E3 ligase ligand-linker conjugates in PROTAC development?

  • Methodological Answer: Design requires balancing ligand affinity, linker flexibility, and steric compatibility. The E3 ligase ligand (e.g., VHL or CRBN binder) must maintain binding to the E3 ubiquitin ligase, while the linker length and chemistry (e.g., PEG-based or alkyl chains) should optimize ternary complex formation with the target protein. SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) assays validate binding kinetics, while molecular docking simulations assess spatial compatibility .

Q. How is target engagement validated experimentally for E3 ligase ligand-linker conjugates?

  • Methodological Answer: Use cellular thermal shift assays (CETSA) to confirm target protein stabilization upon conjugate binding. Pair this with ubiquitination assays (e.g., Western blot for polyubiquitin chains) and proteasome inhibition controls (e.g., MG132 treatment) to verify degradation is ubiquitin-proteasome-dependent. CRISPR knockout of the E3 ligase or target protein serves as a negative control .

Q. What in vitro assays are essential to assess the degradation efficiency of E3 ligase ligand-linker conjugates?

  • Methodological Answer: Dose-response curves in cell lines quantify DC50 (half-maximal degradation concentration) and Emax (maximum degradation efficiency). Pulse-chase experiments with cycloheximide track protein turnover rates. Off-target effects are evaluated via proteome-wide mass spectrometry (e.g., thermal proteome profiling) .

Advanced Research Questions

Q. How can linker optimization address poor cellular permeability of E3 ligase ligand-linker conjugates?

  • Methodological Answer: Incorporate cleavable linkers (e.g., esterase-sensitive or redox-responsive motifs) to improve cell membrane traversal. Compare pharmacokinetic profiles using LC-MS/MS in plasma and tissues. Validate intracellular release via fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy .

Q. What strategies resolve discrepancies between in vitro binding affinity and cellular degradation efficacy?

  • Methodological Answer: Investigate ternary complex stability using Biolayer Interferometry (BLI) or cryo-EM. Assess cellular compartmentalization via subcellular fractionation. If lysosomal trapping is suspected, use lysosome inhibitors (e.g., chloroquine) and compare degradation kinetics in lysosome-deficient cell models .

Q. How do computational models predict ternary complex formation for E3 ligase ligand-linker conjugates?

  • Methodological Answer: Molecular dynamics (MD) simulations model conformational dynamics of the E3 ligase–linker–target complex. Machine learning frameworks (e.g., AlphaFold-Multimer) predict binding interfaces. Validate predictions with mutagenesis (e.g., alanine scanning of E3 ligase residues) and SPR binding assays .

Q. What analytical techniques characterize linker stability under physiological conditions?

  • Methodological Answer: Use HPLC-MS to monitor linker hydrolysis in simulated biological fluids (e.g., pH 7.4 buffer with esterases). Accelerated stability studies (e.g., 40°C/75% RH) assess shelf-life. In vivo stability is tracked via isotopic labeling (e.g., deuterated linkers) and PET imaging in animal models .

Data Analysis & Validation

Q. How should researchers address batch-to-batch variability in conjugate synthesis?

  • Methodological Answer: Implement orthogonal purification (e.g., reverse-phase HPLC followed by SEC) and characterize batches via NMR, HRMS, and CD spectroscopy. Use statistical tools (e.g., PCA for NMR spectra) to identify critical quality attributes (CQAs) impacting bioactivity .

Q. What statistical frameworks analyze proteomics data from degradation studies?

  • Methodological Answer: Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to MS/MS datasets. Use pathway enrichment tools (e.g., DAVID or Metascape) to identify off-target pathways. Reproducibility is confirmed via independent replicates and cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thalidomide-O-amido-C8-NH2
Reactant of Route 2
Thalidomide-O-amido-C8-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.